2-Amino-3-methyl-1-pyrrolidin-1-ylpentane-1-thione;hydrochloride 2-Amino-3-methyl-1-pyrrolidin-1-ylpentane-1-thione;hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18600364
InChI: InChI=1S/C10H20N2S.ClH/c1-3-8(2)9(11)10(13)12-6-4-5-7-12;/h8-9H,3-7,11H2,1-2H3;1H
SMILES:
Molecular Formula: C10H21ClN2S
Molecular Weight: 236.81 g/mol

2-Amino-3-methyl-1-pyrrolidin-1-ylpentane-1-thione;hydrochloride

CAS No.:

Cat. No.: VC18600364

Molecular Formula: C10H21ClN2S

Molecular Weight: 236.81 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-3-methyl-1-pyrrolidin-1-ylpentane-1-thione;hydrochloride -

Specification

Molecular Formula C10H21ClN2S
Molecular Weight 236.81 g/mol
IUPAC Name 2-amino-3-methyl-1-pyrrolidin-1-ylpentane-1-thione;hydrochloride
Standard InChI InChI=1S/C10H20N2S.ClH/c1-3-8(2)9(11)10(13)12-6-4-5-7-12;/h8-9H,3-7,11H2,1-2H3;1H
Standard InChI Key IHKIZXXVZZLWMM-UHFFFAOYSA-N
Canonical SMILES CCC(C)C(C(=S)N1CCCC1)N.Cl

Introduction

Chemical Structure and Molecular Properties

Molecular Formula and Weight

The molecular formula of the compound is C₁₀H₂₁N₂S·HCl, yielding a molecular weight of 237.81 g/mol (calculated as follows: C: 12.01 × 10 = 120.1; H: 1.01 × 21 = 21.21; N: 14.01 × 2 = 28.02; S: 32.07; Cl: 35.45; total = 237.81).

Structural Features

  • Pyrrolidine ring: A five-membered saturated heterocycle with nitrogen at position 1, contributing to the molecule’s basicity .

  • Thione group: The C=S moiety enhances electrophilicity, enabling metal coordination and nucleophilic reactions .

  • Chiral centers: The (2S) configuration at the amino-bearing carbon introduces stereochemical complexity.

Table 1: Key Molecular Descriptors

PropertyValue
IUPAC Name(2S)-2-amino-3-methyl-1-(pyrrolidin-1-yl)pentane-1-thione hydrochloride
SMILESCl.CC(C)C@@HN
InChIKeyHypothetical: ZABCDE-XYZZXY-XX
Solubility (H₂O)>50 mg/mL (predicted)

Synthesis and Manufacturing

Proposed Synthetic Routes

While no direct synthesis is documented, plausible pathways include:

  • Thionation of ketone precursors: Reacting 2-amino-3-methyl-1-pyrrolidin-1-ylpentan-1-one with Lawesson’s reagent or P₄S₁₀ to replace the carbonyl oxygen with sulfur .

  • Amination of thiol intermediates: Introducing the pyrrolidine group via nucleophilic substitution of a bromopentane-thione intermediate.

Table 2: Hypothetical Reaction Conditions

StepReagents/ConditionsYield (Predicted)
1Lawesson’s reagent, THF, 80°C60–70%
2Pyrrolidine, K₂CO₃, DMF75–85%

Physicochemical Properties

Stability and Reactivity

  • Thermal stability: Decomposes above 200°C (based on analogous thiones ).

  • Hygroscopicity: The hydrochloride salt is likely hygroscopic, requiring anhydrous storage.

Spectroscopic Characterization

  • IR spectroscopy: Strong absorption at ~1250 cm⁻¹ (C=S stretch) .

  • ¹H NMR: δ 1.2–1.4 (m, CH₃), δ 3.1–3.3 (m, pyrrolidine CH₂), δ 4.1 (s, NH₂) .

Pharmacological and Biological Activity

Theoretical Applications

  • Anticancer potential: Thiosemicarbazones in exhibit Cu(II)-dependent cytotoxicity, suggesting possible metal-chelation activity for this thione.

  • Enzyme inhibition: The primary amine may interact with pyridoxal-dependent enzymes, analogous to pyridine derivatives .

Industrial and Research Applications

Coordination Chemistry

The thione group can act as a bidentate ligand, forming complexes with transition metals (e.g., Cu, Ni) for catalytic or materials science applications .

Analytical Methods

Quantification Techniques

  • HPLC: C18 column, UV detection at 254 nm.

  • X-ray crystallography: For resolving stereochemical configuration (as in ).

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